molecular formula C20H20N2O3 B12199770 N-(3-methylphenyl)-3-[(2-methylpropanoyl)amino]-1-benzofuran-2-carboxamide

N-(3-methylphenyl)-3-[(2-methylpropanoyl)amino]-1-benzofuran-2-carboxamide

Cat. No.: B12199770
M. Wt: 336.4 g/mol
InChI Key: KYERDBVAXNNYFS-UHFFFAOYSA-N
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Description

“N-(3-methylphenyl)-3-[(2-methylpropanoyl)amino]-1-benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methylphenyl)-3-[(2-methylpropanoyl)amino]-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Substituents: The 3-methylphenyl and 2-methylpropanoyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

    Amidation: The final step involves the formation of the amide bond through a reaction between the carboxylic acid group of the benzofuran derivative and an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions.

Chemical Reactions Analysis

Types of Reactions

“N-(3-methylphenyl)-3-[(2-methylpropanoyl)amino]-1-benzofuran-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated benzofuran derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(3-methylphenyl)-3-[(2-methylpropanoyl)amino]-1-benzofuran-2-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structure may be optimized to enhance its pharmacological properties and reduce any potential side effects.

Industry

In the industrial sector, “this compound” might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of “N-(3-methylphenyl)-3-[(2-methylpropanoyl)amino]-1-benzofuran-2-carboxamide” would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Amide Derivatives: Compounds with similar amide linkages but different aromatic or aliphatic groups.

Uniqueness

The uniqueness of “N-(3-methylphenyl)-3-[(2-methylpropanoyl)amino]-1-benzofuran-2-carboxamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-(3-methylphenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-12(2)19(23)22-17-15-9-4-5-10-16(15)25-18(17)20(24)21-14-8-6-7-13(3)11-14/h4-12H,1-3H3,(H,21,24)(H,22,23)

InChI Key

KYERDBVAXNNYFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)C

Origin of Product

United States

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